Antipain
Overview
Description
Antipain (hydrochloride) is an oligopeptide isolated from actinomycetes, specifically from various strains of Streptomyces and Actinomycetes species . It is a reversible inhibitor of serine and cysteine proteases, including trypsin and papain . Discovered in 1972, it was the first natural peptide found to contain an ureylene group . This compound (hydrochloride) is used in biochemical research to inhibit proteases and prevent coagulation in blood .
Mechanism of Action
Target of Action
Antipain is primarily a serine/cysteine protease inhibitor . It was originally isolated from various strains of actinomycetes . The primary targets of this compound are the serine proteases , which play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell division .
Mode of Action
This compound interacts with its targets, the serine proteases, by binding to their active sites, thereby inhibiting their proteolytic activity . This interaction results in the alteration of DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens .
Biochemical Pathways
The inhibition of serine proteases by this compound affects various biochemical pathways. For instance, it can alter the process of protein degradation, which is crucial for maintaining cellular homeostasis . Additionally, this compound can inhibit a degrading enzyme called plasmin, which plays a significant role in the fibrinolysis pathway .
Pharmacokinetics
The effectiveness of this compound is influenced by its interaction with the target proteases and its stability in the biological system .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to inhibit serine proteases. By inhibiting these enzymes, this compound can alter protein degradation processes, potentially affecting various cellular functions . Moreover, it has been found to alter DNA damage and chromosomal aberrations in irradiated cells .
Biochemical Analysis
Biochemical Properties
Antipain plays a significant role in biochemical reactions. It acts as a reversible inhibitor of serine and cysteine proteases, including some trypsin-like serine proteases . Its action resembles leupeptin, but it inhibits plasmin less and cathepsin A more than does leupeptin .
Cellular Effects
This compound has the potential to alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens . It has been used in molecular dynamic studies to identify other inhibitors with more favourable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to proteases. In both cases, the backbone carbonyl of the terminal arginine of this compound forms a covalent bond to the active site serine in the protease .
Dosage Effects in Animal Models
In animal models, this compound has shown to aid in the quality of ram semen by maintaining the sperm mobility . It includes the function to inhibit a degrading enzyme, called plasmin, permitting this substance to be able to improve the resistance of membrane disruption by freezing temperatures .
Preparation Methods
Antipain (hydrochloride) is typically isolated from microbial sources such as Streptomyces and Actinomycetes species . The compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol, butanol, or propanol . Industrial production involves culturing these microorganisms and extracting the compound from the culture media .
Chemical Reactions Analysis
Antipain (hydrochloride) undergoes various chemical reactions, primarily involving its aldehyde group. It forms a hemicetal adduct with the active serine of proteinases, inhibiting their activity . The compound is known to inhibit serine and cysteine proteases, including trypsin, papain, and plasmin . Common reagents used in these reactions include water, methanol, and DMSO . The major products formed from these reactions are the inhibited proteases, which are unable to perform their enzymatic functions .
Scientific Research Applications
Antipain (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used to study the inhibition of proteases and the role of proteases in various biochemical processes.
Biology: Employed in research on cell transformations and the identification of new proteases.
Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.
Comparison with Similar Compounds
Antipain (hydrochloride) is similar to other protease inhibitors such as leupeptin and elastatinal . it is more specific for papain and trypsin than leupeptin and has a higher inhibitory potency than elastatinal . Another similar compound is this compound Y, an analog of this compound, which inhibits the release of neurotransmitters in rat dorsal root ganglion neurons .
Properties
CAS No. |
37691-11-5 |
---|---|
Molecular Formula |
C27H44N10O6 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18?,19-,20?,21-/m0/s1 |
InChI Key |
SDNYTAYICBFYFH-MAHYXTOZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Appearance |
Solid powder |
37691-11-5 | |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antipain; CCRIS 3605; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Antipain?
A1: this compound is a potent reversible protease inhibitor. [] It primarily acts by forming a hemiacetal linkage with the active site serine residue (Ser146) of its target proteases, mimicking the oxyanion intermediate formed during peptide hydrolysis. []
Q2: Which proteases are primarily targeted by this compound?
A2: this compound exhibits inhibitory activity against a range of proteases, including papain, trypsin, cathepsin A, and trypsin-like proteases found in various tissues like the uterus. [, , , , ]
Q3: How does this compound's inhibition of proteases influence cellular processes?
A3: this compound's protease inhibition has been linked to various downstream effects, including:
- Suppression of transformation: this compound can suppress chemically induced neoplastic transformation in cell lines like C3H10T1/2 and NIH3T3 cells. [, , , , ]
- Modulation of chromosomal aberrations: It can both inhibit and enhance X-ray-induced chromosomal aberrations depending on the timing of administration. [, , ]
- Inhibition of RNA synthesis: this compound treatment can inhibit RNA synthesis, particularly rRNA and poly(A)+RNA, in developing Xenopus laevis embryos. []
- Regulation of gene expression: this compound can downregulate c-myc RNA expression in normal C3H 10T1/2 cells, potentially through a post-transcriptional mechanism. []
Q4: How does this compound impact cellular processes beyond its protease inhibition activity?
A4: While primarily known as a protease inhibitor, this compound also exhibits other effects:
- Suppression of interferon and UV refractoriness: In certain cell lines, this compound can suppress resistance to interferon-alpha and UV-induced cell killing. [, ]
- Modulation of mutagenicity: this compound can suppress saccharin-induced mutagenicity in human RSa cells, possibly by influencing this compound-sensitive protease activity. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C27H44N10O7 and a molecular weight of 616.72 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, 1H NMR studies have been conducted to characterize the diastereomeric forms of this compound in aqueous solutions. []
Q7: Can this compound be used in cryopreservation?
A7: Yes, studies have demonstrated the beneficial effects of this compound in combination with trehalose for cryopreservation of ram semen, improving post-thaw sperm quality parameters. []
Q8: What is the role of this compound in studying proteolytic processes?
A8: this compound's ability to inhibit specific proteases makes it a valuable tool for investigating the role of these enzymes in various biological processes, such as:
- Lysosomal enzyme processing: this compound has been used to study the proteolytic processing of lysosomal enzymes in Dictyostelium discoideum, revealing the involvement of different proteases in distinct cellular compartments. []
- Uterine development: Studies using this compound have suggested that trypsin-like protease activity is crucial for normal uterine development and function in mice. []
- Calcium release channel function: this compound has been employed to investigate the role of calcium-activated proteases in regulating the function of the skeletal muscle calcium release channel (ryanodine receptor). []
A8: While the provided research papers do not delve into detailed computational studies on this compound, they lay the groundwork for such investigations by elucidating its structure, target interactions, and biological activities. Future research could employ computational methods to further explore its structure-activity relationships and design more potent and selective analogs.
Q9: How does the structure of this compound contribute to its inhibitory activity?
A9: The structure of this compound, particularly the presence of arginine and valine residues in its peptide chain, is crucial for its interaction with the active site of target proteases. [] The aldehyde group forms a covalent adduct with the catalytic serine residue.
Q10: How has this compound research fostered cross-disciplinary collaborations?
A28: The research on this compound exemplifies the interconnected nature of scientific disciplines. Its discovery as a microbial metabolite involved microbiology and natural product chemistry. [] Subsequent studies investigating its effects on cellular processes, such as transformation, mutagenesis, and chromosomal aberrations, bridge microbiology with cancer biology and genetics. [, , , , , , , , , , ] Additionally, its use in studying lysosomal enzyme processing and uterine development highlights its relevance in cell biology and developmental biology. [, ]
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